![molecular formula C14H16O5 B3147999 Ethyl 4-(3-ethoxy-3-oxopropanoyl)benzoate CAS No. 63493-80-1](/img/structure/B3147999.png)
Ethyl 4-(3-ethoxy-3-oxopropanoyl)benzoate
Overview
Description
Ethyl 4-(3-ethoxy-3-oxopropanoyl)benzoate is a chemical compound with the molecular formula C14H16O5 . It has a molecular weight of 264.28 g/mol . This compound is used in scientific experiments for various purposes.
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES notation: CCOC(=O)CC(=O)C1=CC=C(C=C1)C(=O)OCC . This notation provides a way to represent the structure using ASCII strings.Physical And Chemical Properties Analysis
This compound has a molecular weight of 264.28 g/mol . Detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.Scientific Research Applications
Cardiotropic Applications
- Cardiotropic Effects : Ethyl 4-(3-ethoxy-3-oxopropanoyl)benzoate has been evaluated for its cardiotropic action, showing a pronounced effect in preclinical studies. This includes examining its action mechanism, pharmacological effects, general toxicity, and pharmacokinetics, highlighting its positive safety profile and justifying the initiation of clinical trials (Ivkin & Karpov, 2022).
Anti-Juvenile Hormone Activity
- Inhibition of Juvenile Hormone : The compound has been researched as an anti-juvenile hormone (anti-JH) agent, showing the ability to induce metamorphosis in larvae and affect larval cuticle pigmentation. The research underscores the indispensability of the 4-ethoxycarbonyl group on the benzene ring for its activity (Ishiguro et al., 2003).
Optical and Nonlinear Properties
- Nonlinear Refractive Index and Optical Limiting : Research on derived Schiff base compounds from ethyl-4-amino benzoate indicates significant nonlinear refractive index and optical limiting properties. These characteristics suggest potential applications in optical technologies (Abdullmajed et al., 2021).
Molecular Docking and Antibacterial Activity
- Antibacterial Properties and Molecular Docking : A study focusing on novel 2-Chloro-8-Methoxy-3-Aryl-[1,3] Benzoxazine Derivatives synthesized from ethyl 4-((2-hydroxy-3-methoxybenzylidene)amino)benzoate showed significant antibacterial activity against both gram-negative and gram-positive bacteria. Molecular docking studies further support these findings, suggesting the compound's potential as an antibacterial agent (Shakir et al., 2020).
Safety and Hazards
properties
IUPAC Name |
ethyl 4-(3-ethoxy-3-oxopropanoyl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O5/c1-3-18-13(16)9-12(15)10-5-7-11(8-6-10)14(17)19-4-2/h5-8H,3-4,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBXHQYNZNMHFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=C(C=C1)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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